molecular formula C13H16BBrO4 B6304649 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester CAS No. 2121514-16-5

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester

Cat. No.: B6304649
CAS No.: 2121514-16-5
M. Wt: 326.98 g/mol
InChI Key: XTPUSDMNTHXJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester (CAS: 1150271-54-7, molecular formula: C₁₃H₁₆BO₄Br, molecular weight: 326.98) is a boronic ester derivative characterized by a benzo[1,3]dioxole core substituted with bromine and a pinacol boronate group . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heterobiaryl structures critical in pharmaceuticals and materials science . Its pinacol ester moiety enhances stability and solubility compared to free boronic acids, making it advantageous for organic synthesis .

Properties

IUPAC Name

2-(5-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUSDMNTHXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Such as toluene, ethanol, or water.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight
5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester 1150271-54-7 C₁₃H₁₆BO₄Br Bromo, benzo[1,3]dioxole 326.98
2,3-Methylenedioxyphenylboronic acid pinacol ester 1073339-10-2 C₁₃H₁₇BO₄ Benzo[1,3]dioxole (no bromo) 248.08
1,3-Phenyldiboronic acid pinacol ester 196212-27-8 C₁₈H₂₆B₂O₄ Dual boronic esters 336.02
6-Methoxycarbonyl-2,2-difluorobenzo[d][1,3]dioxole-4-boronic acid pinacol ester 1150271-58-1 C₁₅H₁₆BF₂O₆ Methoxycarbonyl, difluoro 356.10
  • Dual Boronic Esters : 1,3-Phenyldiboronic acid pinacol ester exhibits superior stability and reactivity in multi-component couplings due to two boron centers, enabling complex molecular architectures .

Solubility and Physical Properties

Pinacol esters generally exhibit higher solubility in organic solvents than their parent boronic acids. For example:

  • Chloroform : Pinacol esters show the highest solubility (e.g., phenylboronic acid pinacol ester: ~0.5 mol/L) .
  • Ketones and Ethers : Moderate solubility (~0.3–0.4 mol/L) .
  • Hydrocarbons : Low solubility (<0.1 mol/L) .

In contrast, free boronic acids like phenylboronic acid have poor solubility in hydrocarbons and moderate solubility in chloroform. The title compound’s bromine substituent may slightly reduce solubility compared to non-halogenated analogues (e.g., 2,3-Methylenedioxyphenylboronic acid pinacol ester) due to increased molecular weight .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling performance varies with boronic ester structure:

Compound Reaction Partner Yield Notes
This compound 3,4,5-Trifluorophenylboronic acid 50% Moderate yield under Pd/C catalysis
Phenylboronic acid pinacol ester 5-Bromobenzo[d][1,3]dioxole N/A Reference for solvent compatibility
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester N/A High Efficient synthesis with low Pd loading
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 1-Bromo-4-iodobenzene Success Catalyzed by Pd(dppf)Cl₂
  • The title compound’s moderate yield (50%) in a specific coupling highlights the impact of steric hindrance from the bromine and dioxole groups .
  • Diboronic esters (e.g., 1,3-Phenyldiboronic acid pinacol ester) enable sequential couplings, a unique advantage over mono-boronic esters .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Molecular Weight Solubility in Chloroform Key Reactivity Feature
This compound 1150271-54-7 326.98 High (~0.5 mol/L) Moderate Suzuki coupling yield
2,3-Methylenedioxyphenylboronic acid pinacol ester 1073339-10-2 248.08 High (~0.5 mol/L) Higher reactivity (no bromine)
1,3-Phenyldiboronic acid pinacol ester 196212-27-8 336.02 Moderate (~0.3 mol/L) Dual coupling capability

Biological Activity

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C13H16BBrO4, and it has a molecular weight of 326.98 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds and other complex organic molecules.

The synthesis of this compound typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are crucial for achieving high yield and purity, often requiring precise control of temperature and pressure during industrial production.

Synthetic Routes

  • Starting Materials : 5-bromobenzo[1,3]dioxole, bis(pinacolato)diboron.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3)4).
  • Bases : Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
  • Solvents : Toluene, ethanol, or water.

Biological Activity

This compound exhibits various biological activities that make it a valuable compound in drug discovery and development.

Anticancer Activity

Research has shown that boronic acids can inhibit proteasome activity, similar to the FDA-approved drug bortezomib. Studies indicate that derivatives of boronic acids can exhibit selective cytotoxicity against cancer cell lines. The mechanism involves disruption of protein homeostasis through proteasome inhibition, leading to apoptosis in cancer cells .

Antimicrobial Properties

Boronic acid derivatives have been investigated for their antibacterial and antifungal activities. The unique structure of this compound may enhance its interaction with bacterial enzymes or receptors, potentially leading to effective antimicrobial agents .

The mechanism of action for this compound primarily revolves around its ability to form stable complexes with biological targets. In the case of proteasome inhibition, the boron atom forms covalent bonds with catalytic residues within the proteasome, effectively blocking substrate degradation.

Case Studies

Several studies have highlighted the biological relevance of boronic acid derivatives:

  • Bortezomib Analogues : Research demonstrated that modifications to boronic acid structures can lead to enhanced potency against multiple myeloma cells.
  • Antiparasitic Activity : Some benzoxaborole derivatives have shown promising results against parasitic infections, indicating a broader spectrum of biological activity beyond anticancer properties .

Comparative Analysis

Compound NameBiological ActivityNotable Applications
This compoundAnticancer, AntimicrobialDrug development
BortezomibProteasome inhibitorTreatment for multiple myeloma
BenzoxaborolesAntiparasiticTreatment for parasitic infections

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromobenzo[1,3]dioxole-4-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves reacting a boronic acid precursor with pinacol under dehydrating conditions. For brominated benzo[1,3]dioxole derivatives, a Miyaura borylation reaction is often employed, where a brominated aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key steps include:

  • Optimizing catalyst systems (e.g., Pd(dppf)Cl₂) and bases (e.g., KOAc).
  • Ensuring anhydrous conditions to prevent ester hydrolysis.
  • Purification via column chromatography or recrystallization to achieve >97% purity, as seen in analogous boronic esters .

Q. Which analytical methods are critical for characterizing this compound?

Rigorous characterization requires:

  • ¹H/¹³C NMR : To confirm the boronic ester structure and assess substitution patterns.
  • HPLC/GC : For purity validation (>97% as per industry standards for similar compounds) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • FT-IR : To identify functional groups (e.g., B-O vibrations at ~1350 cm⁻¹).

Q. What precautions are necessary for handling and storage?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid exposure to humid environments to prevent hydrolysis .
  • Safety : Use gloves and eye protection; avoid inhalation (risk of respiratory irritation noted in related boronic esters) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this reagent?

Challenges in coupling efficiency may arise from steric hindrance due to the benzo[1,3]dioxole moiety. Strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-based catalysts for improved steric tolerance.
  • Solvent/Base Optimization : Use polar aprotic solvents (THF, DMF) with Cs₂CO₃ or K₃PO₄ to enhance reaction rates.
  • Temperature Control : Reactions at 80–100°C may improve yields, as observed in structurally similar aryl boronic esters .

Q. How should contradictory literature data on the stability of this compound be resolved?

Discrepancies in stability reports (e.g., decomposition rates) likely stem from variations in storage conditions or analytical methods. To address this:

  • Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) with periodic HPLC analysis.
  • Compare degradation products via LC-MS to identify hydrolysis pathways .

Q. What are the limitations of using this compound in material science applications?

While boronic esters are valuable in polymer and MOF synthesis, the bromine substituent in this compound may:

  • Introduce electronic effects that alter coordination behavior.
  • Limit solubility in non-polar solvents, necessitating co-solvents (e.g., DMSO/THF mixtures) .

Q. How does the bromine substituent influence reactivity in photoredox catalysis?

The electron-withdrawing bromine may:

  • Reduce the electron density of the boronic ester, slowing transmetalation in cross-couplings.
  • Enhance stability under UV light, as seen in brominated aryl boronic esters used in photocatalytic systems .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization?

  • Protecting Groups : Use temporary protecting groups (e.g., Boc for amines) to prevent unwanted interactions.
  • Sequential Functionalization : Prioritize bromine substitution before boronic ester modification to avoid deborylation .

Q. How can computational modeling aid in predicting reaction outcomes?

  • DFT Calculations : Model transition states to predict regioselectivity in cross-couplings.
  • Solubility Parameters : Use COSMO-RS to optimize solvent selection for recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.